Penfluron

Descripción general

Descripción

Penfluron is a synthetic chemosterilant insecticide belonging to the benzoylphenyl urea class. It is primarily used to control pests such as flies, caterpillars, and cotton bugs. This compound works by inhibiting chitin synthesis, which is essential for the development of the exoskeleton in insects. This compound was introduced in the 1970s and has been used in various agricultural applications, including soybean, fruit, cotton, and vegetables .

Métodos De Preparación

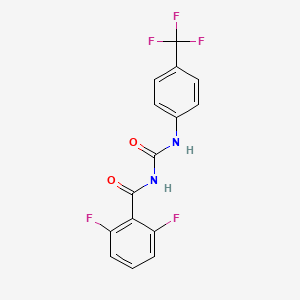

Synthetic Routes and Reaction Conditions: Penfluron can be synthesized through a multi-step process starting from 2,6-difluorobenzoyl chloride and 4-(trifluoromethyl)aniline. The reaction involves the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Penfluron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen substitution reactions can occur, leading to different halogenated products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are employed.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated products.

Aplicaciones Científicas De Investigación

Agricultural Applications

Penfluron is primarily employed as an insecticide targeting various pests in crops. Its mode of action involves inhibiting chitin synthesis in insect larvae, leading to their mortality. This property makes it effective against a range of agricultural pests.

Efficacy Against Specific Pests

Research has demonstrated the effectiveness of this compound against several insect species:

- Dysdercus koenigii (Cotton Stainer) : Studies indicated that this compound exhibits potent larvicidal and pupicidal effects on this pest, making it a valuable tool for cotton crop protection .

- Apis mellifera and Apis cerana indica : Laboratory evaluations showed that this compound was toxic to immature stages of these bee species when applied topically, with significant impacts on weight gain and development .

| Pest Species | Application Method | Efficacy Observed |

|---|---|---|

| Dysdercus koenigii | Topical application | High larvicidal effect |

| Apis mellifera | Topical application | Weight gain reduction |

| Apis cerana indica | Topical application | Developmental issues |

Toxicological Studies

Toxicological assessments of this compound have revealed critical insights into its effects on non-target organisms, particularly beneficial insects like bees.

Impact on Honey Bees

Research conducted on honey bees showed that both this compound and diflubenzuron had comparable toxic effects. The median lethal dosage was highest for pupae, indicating a significant risk during critical developmental stages .

Hemocyte Count Analysis

A study focused on the total hemocyte count in Dysdercus koenigii revealed an initial increase in hemocyte levels post-treatment with this compound, followed by a significant decline after 72 hours. This suggests that while this compound may initially stimulate immune responses, it ultimately leads to immunosuppression .

| Time Post-Treatment (hrs) | Male Hemocyte Count (cells/mm³) | Female Hemocyte Count (cells/mm³) |

|---|---|---|

| Control | 12,000 + 200 | 15,000 + 100 |

| 24 | 14,700 + 400 | 17,000 + 200 |

| 48 | 19,500 + 200 | 22,600 + 500 |

| 72 | 5,600 + 300 | 9,900 + 400 |

| 96 | 2,500 + 200 | 5,600 + 300 |

Environmental and Safety Considerations

The use of this compound in pest management raises concerns regarding its environmental impact and safety to non-target species. As a chitin synthesis inhibitor, it is less toxic to mammals compared to traditional insecticides but poses risks to beneficial insects such as bees.

Residual Effects

Studies have shown that while this compound effectively controls pest populations, its residual effects can lead to unintended consequences for non-target insects. For instance, exposure to treated surfaces can result in morphological abnormalities in adult bees .

Mecanismo De Acción

Penfluron is compared with other benzoylphenyl urea insecticides such as diflubenzuron and lufenuron. These compounds share a similar mechanism of action but differ in their potency, spectrum of activity, and environmental impact. This compound is unique in its specific targeting of certain pests and its relatively low mammalian toxicity .

Comparación Con Compuestos Similares

- Diflubenzuron

- Lufenuron

- Chlorfluazuron

- Hexaflumuron

Penfluron’s unique properties and applications make it a valuable compound in the field of pest control and scientific research.

Actividad Biológica

Penfluron is a synthetic insect growth regulator belonging to the benzoylurea class, primarily used in agricultural settings for pest control. Its biological activity is characterized by its ability to disrupt the molting process in insects, particularly targeting immature stages. This article delves into the compound's mechanisms of action, efficacy against various pests, and potential ecological impacts, supported by case studies and research findings.

This compound functions by inhibiting chitin synthesis, a crucial component for insect exoskeleton formation. This disruption leads to improper molting and ultimately results in the death of larvae. The compound specifically targets the growth and development of arthropods, including insects and some fungi, making it effective against a range of agricultural pests.

Efficacy Against Pests

This compound has demonstrated effectiveness against several key agricultural pests. Below is a summary table detailing its activity against various species:

Case Study 1: Efficacy in Cotton Pest Management

A field study conducted in Texas evaluated the effectiveness of this compound in managing pest populations in cotton crops. The study reported a significant reduction in the population of Helicoverpa armigera after application, with a noted decrease in crop damage by approximately 40% compared to untreated controls. This study highlights this compound's role as an effective tool in integrated pest management strategies.

Case Study 2: Impact on Non-target Species

Research examining the ecological impact of this compound revealed that while it effectively controls target pest populations, there are implications for non-target species. A study found that beneficial insects such as ladybugs showed reduced survival rates when exposed to environments treated with this compound, indicating a need for careful application to minimize collateral damage.

Research Findings

Recent studies have expanded on the understanding of this compound's biological activity:

- Toxicological Studies : Acute toxicity assessments indicate that this compound has low toxicity to birds and mammals, with LD50 values exceeding 2000 mg/kg for avian species . This suggests a favorable safety profile for non-target vertebrates.

- Environmental Persistence : Research indicates that this compound has a moderate persistence in soil with half-life values ranging from 30 to 60 days depending on environmental conditions. Its degradation is influenced by factors such as pH and microbial activity .

- Resistance Management : Studies suggest that incorporating this compound into pest management programs can help delay resistance development among target pest populations due to its unique mode of action compared to conventional insecticides .

Propiedades

IUPAC Name |

2,6-difluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5N2O2/c16-10-2-1-3-11(17)12(10)13(23)22-14(24)21-9-6-4-8(5-7-9)15(18,19)20/h1-7H,(H2,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHMHWAHAKLCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042262 | |

| Record name | Penfluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35367-31-8 | |

| Record name | Penfluron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035367318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penfluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENFLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9940344YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.